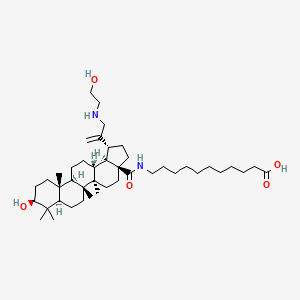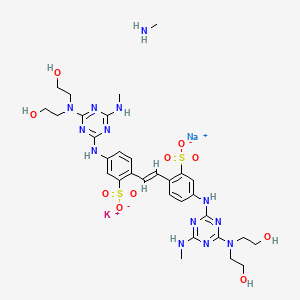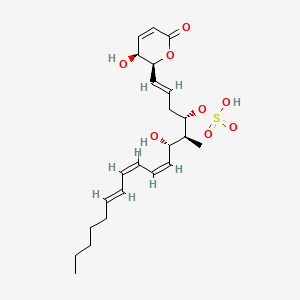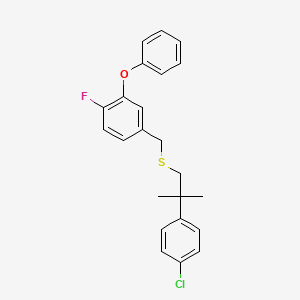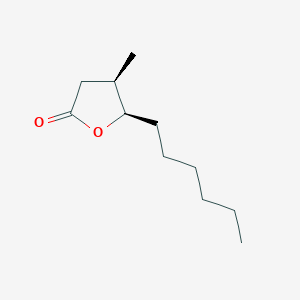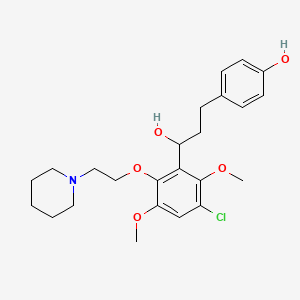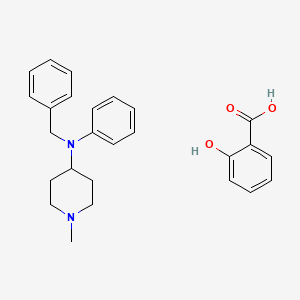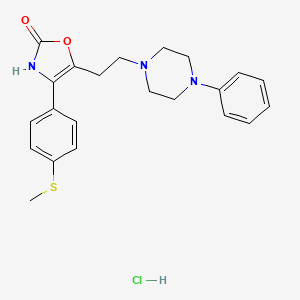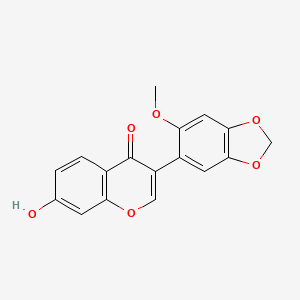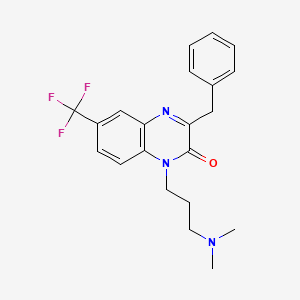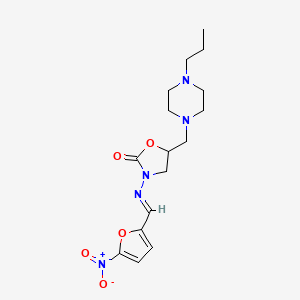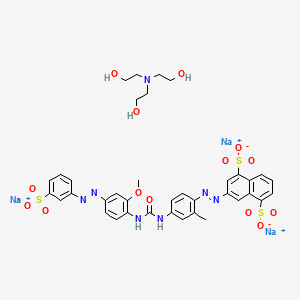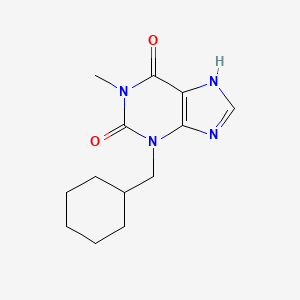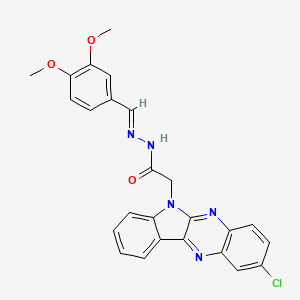
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid ((3,4-dimethoxyphenyl)methylene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid ((3,4-dimethoxyphenyl)methylene)hydrazide is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties .
Preparation Methods
The synthesis of 2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid ((3,4-dimethoxyphenyl)methylene)hydrazide typically involves multi-step protocols. One common method starts with the condensation of isatin with o-phenylenediamine, followed by various functionalization reactions . Industrial production methods often rely on transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: Using oxidizing agents like cerium (IV) oxide nanoparticles.
Reduction: Involving reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of iodine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbonyl derivatives, while reduction can yield corresponding amines .
Scientific Research Applications
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid ((3,4-dimethoxyphenyl)methylene)hydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Exhibits cytotoxic effects against various cancer cell lines.
Medicine: Potential antiviral and anticancer agent due to its DNA intercalating properties.
Industry: Utilized in the development of optoelectronic devices and sensors.
Mechanism of Action
The primary mechanism of action for this compound involves DNA intercalation. By inserting itself between DNA base pairs, it disrupts the processes vital for DNA replication and transcription, leading to cytotoxic effects . This mechanism is particularly effective against rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Similar compounds include other indoloquinoxalines like 6H-indolo[2,3-b]quinoxaline derivatives. These compounds share a similar structural framework and exhibit comparable biological activities . 2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid ((3,4-dimethoxyphenyl)methylene)hydrazide is unique due to its specific functional groups, which enhance its DNA intercalating ability and cytotoxic effects .
Properties
CAS No. |
109322-04-5 |
|---|---|
Molecular Formula |
C25H20ClN5O3 |
Molecular Weight |
473.9 g/mol |
IUPAC Name |
2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H20ClN5O3/c1-33-21-10-7-15(11-22(21)34-2)13-27-30-23(32)14-31-20-6-4-3-5-17(20)24-25(31)29-18-9-8-16(26)12-19(18)28-24/h3-13H,14H2,1-2H3,(H,30,32)/b27-13+ |
InChI Key |
YQAPJYNIJDWHTF-UVHMKAGCSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CN2C3=CC=CC=C3C4=NC5=C(C=CC(=C5)Cl)N=C42)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CN2C3=CC=CC=C3C4=NC5=C(C=CC(=C5)Cl)N=C42)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


